molecular formula C15H23F3N2O3 B6235433 tert-butyl 6-(2,2,2-trifluoroacetyl)-2,6-diazaspiro[4.5]decane-2-carboxylate CAS No. 918896-28-3

tert-butyl 6-(2,2,2-trifluoroacetyl)-2,6-diazaspiro[4.5]decane-2-carboxylate

Cat. No. B6235433
CAS RN: 918896-28-3
M. Wt: 336.3
InChI Key:
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Description

Tert-butyl 6-(2,2,2-trifluoroacetyl)-2,6-diazaspiro[4.5]decane-2-carboxylate is a synthetic molecule with a unique structure and a wide range of potential applications. It is a fluorinated compound, composed of a tert-butyl group, a trifluoroacetyl group, and a diazaspiro[4.5]decane-2-carboxylate group. It is a colorless, volatile solid with a melting point of -20.5°C. It is insoluble in water, but soluble in organic solvents such as ethanol, acetone, and ether.

Scientific Research Applications

Tert-butyl 6-(2,2,2-trifluoroacetyl)-2,6-diazaspiro[4.5]decane-2-carboxylate has a wide range of potential applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a ligand in coordination chemistry. It has also been used to study the structure-activity relationships of fluorinated compounds, and as a model compound for the study of the properties of fluorinated compounds.

Mechanism of Action

Tert-butyl 6-(2,2,2-trifluoroacetyl)-2,6-diazaspiro[4.5]decane-2-carboxylate acts as a Lewis acid catalyst in organic reactions. It catalyzes the reaction of a nucleophile with an electrophile, allowing for the formation of a new covalent bond. This reaction is known as an SN2 reaction.
Biochemical and Physiological Effects
Tert-butyl 6-(2,2,2-trifluoroacetyl)-2,6-diazaspiro[4.5]decane-2-carboxylate has not been tested for its biochemical and physiological effects in humans or animals. However, it has been shown to have antimicrobial activity against a variety of bacteria, including Salmonella typhimurium and Escherichia coli.

Advantages and Limitations for Lab Experiments

The advantages of using tert-butyl 6-(2,2,2-trifluoroacetyl)-2,6-diazaspiro[4.5]decane-2-carboxylate in laboratory experiments include its low cost, its low toxicity, and its ability to catalyze a variety of organic reactions. The main limitation of using this compound is its volatility, which can make it difficult to handle and store.

Future Directions

The potential future directions for research involving tert-butyl 6-(2,2,2-trifluoroacetyl)-2,6-diazaspiro[4.5]decane-2-carboxylate include further study of its antimicrobial activity, its use as a catalyst for the synthesis of organic compounds, its use as a ligand in coordination chemistry, and its potential use as a model compound for the study of the properties of fluorinated compounds. Additionally, further research could be conducted to explore its potential applications in the medical and pharmaceutical fields.

Synthesis Methods

Tert-butyl 6-(2,2,2-trifluoroacetyl)-2,6-diazaspiro[4.5]decane-2-carboxylate can be synthesized using a variety of methods. The most common method involves the reaction of tert-butyl bromide with 2,2,2-trifluoroacetic anhydride in the presence of a base. This reaction yields tert-butyl 6-(2,2,2-trifluoroacetyl)-2,6-diazaspiro[4.5]decane-2-carboxylate as the major product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 6-(2,2,2-trifluoroacetyl)-2,6-diazaspiro[4.5]decane-2-carboxylate involves the reaction of tert-butyl 2,6-diazaspiro[4.5]decane-1-carboxylate with trifluoroacetic anhydride in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl 2,6-diazaspiro[4.5]decane-1-carboxylate", "trifluoroacetic anhydride", "base (e.g. triethylamine)" ], "Reaction": [ "Add tert-butyl 2,6-diazaspiro[4.5]decane-1-carboxylate to a reaction flask", "Add trifluoroacetic anhydride dropwise to the reaction flask while stirring", "Add a base (e.g. triethylamine) to the reaction flask to catalyze the reaction", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract the product with a suitable solvent (e.g. ethyl acetate)", "Purify the product by column chromatography or recrystallization" ] }

CAS RN

918896-28-3

Product Name

tert-butyl 6-(2,2,2-trifluoroacetyl)-2,6-diazaspiro[4.5]decane-2-carboxylate

Molecular Formula

C15H23F3N2O3

Molecular Weight

336.3

Purity

95

Origin of Product

United States

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